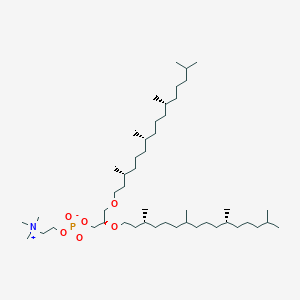
2,3-Dphpc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1H-pyrrolo[3,2-c]quinolin-5-ol (2,3-Dphpc) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 2,3-Dphpc belongs to the class of pyrroloquinoline alkaloids and has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of 2,3-Dphpc is not fully understood. However, it has been proposed that it acts by modulating various signaling pathways in the cell. It has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. It also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell survival.
Biochemische Und Physiologische Effekte
2,3-Dphpc has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. It also reduces the levels of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation. Furthermore, 2,3-Dphpc has been shown to increase the levels of antioxidants such as glutathione, which protect the cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,3-Dphpc is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of 2,3-Dphpc is its low solubility in water, which can make it difficult to use in certain experiments. It is also important to note that the effects of 2,3-Dphpc may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 2,3-Dphpc. One area of interest is the development of new therapeutics based on 2,3-Dphpc. It has been shown to have potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Another area of interest is the elucidation of its mechanism of action. Further studies are needed to fully understand how 2,3-Dphpc modulates various signaling pathways in the cell. Finally, it is important to investigate the pharmacokinetics and pharmacodynamics of 2,3-Dphpc to determine its safety and efficacy in vivo.
Synthesemethoden
2,3-Dphpc can be synthesized using a multi-step process starting from commercially available 3-nitro-2-phenylquinoline. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder. The resulting compound is then subjected to a Pictet-Spengler reaction with formaldehyde to form the pyrroloquinoline ring system. The final step involves the reduction of the carbonyl group to a hydroxyl group using a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2,3-Dphpc has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, 2,3-Dphpc has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
103067-81-8 |
|---|---|
Produktname |
2,3-Dphpc |
Molekularformel |
C48H100NO6P |
Molekulargewicht |
818.3 g/mol |
IUPAC-Name |
[(2S)-3-[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]-2-[(3R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H100NO6P/c1-40(2)20-14-22-42(5)24-16-26-44(7)28-18-30-46(9)32-35-52-38-48(39-55-56(50,51)54-37-34-49(11,12)13)53-36-33-47(10)31-19-29-45(8)27-17-25-43(6)23-15-21-41(3)4/h40-48H,14-39H2,1-13H3/t42-,43-,44-,45?,46-,47-,48+/m1/s1 |
InChI-Schlüssel |
NMRGXROOSPKRTL-ZUIQINDNSA-N |
Isomerische SMILES |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CCOC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OCC[C@H](C)CCCC(C)CCC[C@H](C)CCCC(C)C |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Synonyme |
2,3-di-O-phytanyl-sn-glycero-1-phosphocholine 2,3-di-O-phytanylphosphatidylcholine 2,3-DPhPC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



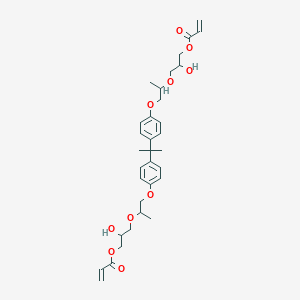



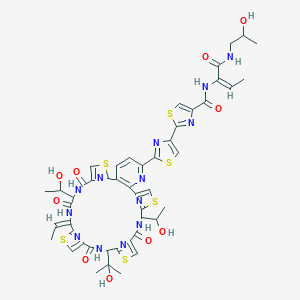

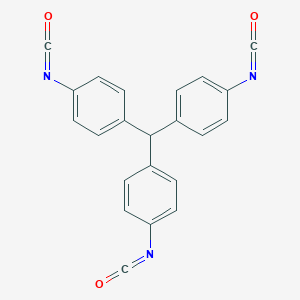
![Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)](/img/structure/B21173.png)

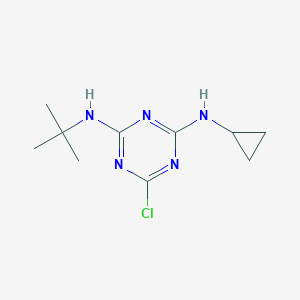
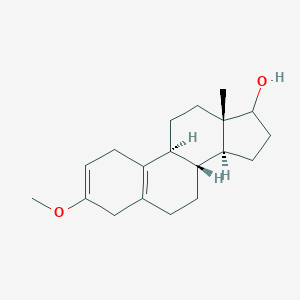
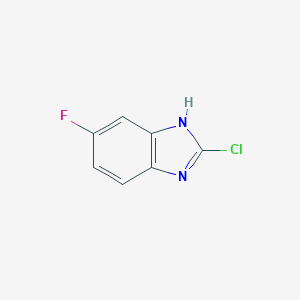
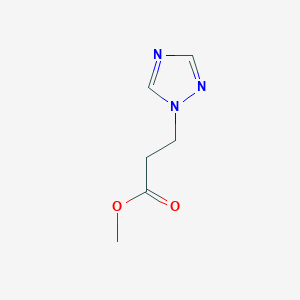
![1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B21195.png)